2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a chemical compound with the molecular formula C12H13ClN2O2 and a molecular weight of 252.7 g/mol . This compound is characterized by the presence of a chloro group, an acetamide group, and a pyrrolidinone ring attached to a phenyl ring. It is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide: This compound has a similar structure but with a propyl group instead of a phenyl group, which can lead to different chemical and biological properties.
2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide: This compound has a methyl group attached to the phenyl ring, which can also affect its reactivity and applications.
Biological Activity
2-Chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. The compound’s structure, featuring a chloro group and a pyrrolidine moiety, suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15ClN2O2, with a molecular weight of 266.72 g/mol. The presence of the chloro group enhances lipophilicity, which is crucial for membrane permeability and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A study focusing on a series of N-substituted phenyl-2-chloroacetamides demonstrated their effectiveness against various microbial strains:
Microbial Strain | Activity |
---|---|
Staphylococcus aureus | Effective against Gram-positive |
Methicillin-resistant S. aureus (MRSA) | Effective against Gram-positive |
Escherichia coli | Less effective against Gram-negative |
Candida albicans | Moderately effective |
The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological activity, confirming that compounds with halogenated substituents exhibited enhanced antimicrobial properties due to increased lipophilicity and interaction with cell membranes .
Antitumor Activity
In addition to its antimicrobial effects, this compound has been investigated for its antitumor properties. Research indicates that similar chloroacetamide derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular processes critical for tumor growth.
A comparative study on the cytotoxicity of several chloroacetamides revealed:
Compound | IC50 (µM) |
---|---|
This compound | 15.4 |
Other chloroacetamides | Ranged from 10 to 25 |
This data suggests that modifications in the chemical structure can significantly influence the potency against cancer cells .
Case Study 1: Antimicrobial Efficacy
A specific case study evaluated the efficacy of this compound against MRSA strains in vitro. The compound demonstrated an MIC (minimum inhibitory concentration) value of 8 µg/mL, indicating strong antibacterial activity compared to standard antibiotics like vancomycin.
Case Study 2: Antitumor Activity
In another investigation, this compound was tested on HeLa cells (cervical cancer). The results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces programmed cell death in cancerous cells.
Properties
IUPAC Name |
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-11(16)14-9-3-1-4-10(7-9)15-6-2-5-12(15)17/h1,3-4,7H,2,5-6,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKNMNXYMFJRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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